Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate is a compound of interest due to its utility in various synthetic and medicinal chemistry applications. One notable application is in the enantioselective synthesis of substituted pyrrolidines , which are valuable in the pharmaceutical industry for their bioactive properties. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method allows for the efficient synthesis of chiral pyrrolidine derivatives with high yield and excellent enantiomeric excess, demonstrating its potential in the synthesis of complex pharmaceuticals (Chung et al., 2005).
Additionally, the structural analysis of this compound derivatives has been reported, illustrating the compound's versatility in drug design. Weber et al. (1995) explored the crystal structure of a related pyrrolidinone, shedding light on its stereochemical properties and potential for development into bioactive molecules (Weber et al., 1995).
Crystallographic Studies
Crystallographic studies of this compound derivatives provide insights into their molecular structure, which is crucial for understanding their reactivity and interaction with biological targets. Naveen et al. (2007) synthesized and characterized the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, offering valuable data for the design of new compounds with potential pharmaceutical applications (Naveen et al., 2007).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the modification of this compound derivatives has led to the development of potent bioactive molecules. For example, the synthesis and evaluation of fluoroquinolones with aminopyrrolidine substituents have been reported, highlighting the importance of the pyrrolidine core in enhancing antimicrobial activity. Di Cesare et al. (1992) discussed the synthesis and structure-activity relationships of these compounds, demonstrating their potential as therapeutic agents (Di Cesare et al., 1992).
Properties
IUPAC Name |
tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-4-7-13/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDBFBPGIHVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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